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Benzo[b]thiophene, 4-(trifluoromethyl)-

Cat. No.: B3046169
CAS No.: 120568-06-1
M. Wt: 202.2 g/mol
InChI Key: RVGWMMADPYJFKV-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffolds in Modern Chemistry

The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is recognized as a "privileged structure" in drug discovery. researchgate.netdiva-portal.org This core is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. researchgate.net Its structural versatility allows for modifications at various positions, enabling the fine-tuning of pharmacological profiles. nih.gov

Derivatives of benzo[b]thiophene have been extensively investigated and developed as therapeutic agents for a multitude of diseases. researchgate.netdiva-portal.org Their applications span a broad therapeutic spectrum, including:

Anticancer agents researchgate.net

Anti-inflammatory agents malayajournal.orgnih.gov

Antimicrobial and Antifungal agents nih.govresearchgate.net

Antitubercular agents researchgate.netresearchgate.net

Antidiabetic agents researchgate.net

Anticonvulsant agents researchgate.net

Neuroprotective agents nih.gov

The significance of this scaffold is underscored by its presence in several FDA-approved drugs, such as Raloxifene (used for osteoporosis), Zileuton (an anti-asthma drug), and Sertaconazole (an antifungal agent). wikipedia.orgnih.gov Beyond medicine, benzo[b]thiophene derivatives are also utilized in materials science, for instance, in the manufacturing of dyes like thioindigo (B1682309) and in the development of materials for solar cells and thin-film devices due to their fluorescent properties. wikipedia.org The stability, low toxicity, and high bioavailability of the benzothiophene (B83047) core make it an indispensable building block in the pursuit of novel and effective chemical entities. researchgate.net

Strategic Role of Trifluoromethylation in Molecular Design and Biological Activity Modulation

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry to enhance the parent compound's therapeutic potential. The unique properties of the -CF3 group can profoundly influence a molecule's physicochemical and biological characteristics.

The trifluoromethyl group is highly electronegative and lipophilic, which can lead to several advantageous modifications in a drug candidate. researchgate.net Key effects of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This often increases the drug's half-life in the body.

Increased Lipophilicity: The lipophilic nature of the trifluoromethyl group can improve a molecule's ability to cross cell membranes, potentially leading to better absorption and distribution within the body.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups, which can impact how the molecule interacts with its biological target.

Improved Binding Affinity: The steric and electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with target proteins or enzymes, thereby enhancing biological activity.

This strategic functionalization is often used as a bioisosteric replacement for a methyl or chloro group to optimize a lead compound's properties. researchgate.net The successful application of this strategy is evident in numerous blockbuster drugs, including the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex).

Scope of Academic Research on Benzo[b]thiophene, 4-(trifluoromethyl)-, and Analogues

Academic research on Benzo[b]thiophene, 4-(trifluoromethyl)- and its isomers primarily focuses on their synthesis and their use as intermediates in the construction of more complex, biologically active molecules. While comprehensive studies dedicated solely to the 4-(trifluoromethyl) isomer are not abundant, the existing literature highlights its role as a valuable building block.

Synthetic methodologies for creating multisubstituted benzothiophenes, including those with trifluoromethyl groups, are an active area of investigation. For example, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to synthesize tetra-arylbenzothiophenes using precursors like 4-(trifluoromethyl)phenylboronic acid. rsc.org These advanced synthetic routes enable the precise placement of the trifluoromethyl group on the benzothiophene scaffold, allowing for the exploration of structure-activity relationships.

One study detailed the discovery of an oxazolo-benzodiazepine derivative incorporating a 4-(trifluoromethyl)-1-benzothiophen-2-yl moiety, which acted as a GABA-site inhibitor of extra-synaptic GABAA receptors, showing potential for enhancing cognitive performance without sedative side effects. researchgate.net Furthermore, research into polymeric films derived from related structures, such as 3-((4-trifluoromethyl)-phenyl)-thiophene, has been conducted to develop selective layers for electrochemical sensors, demonstrating the utility of this chemical motif in materials science. researchgate.net

The physicochemical properties of trifluoromethylated benzo[b]thiophene isomers are also of interest, as the position of the -CF3 group influences the molecule's characteristics.

Table 1: Physicochemical Properties of Trifluoromethylated Benzo[b]thiophene Isomers

Property 5-(Trifluoromethyl)benzo[b]thiophene 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Molecular Formula C₉H₅F₃S C₁₀H₅F₃O₂S
Molecular Weight 202.20 g/mol 246.21 g/mol
CAS Number 132896-18-5 142329-22-4
Topological Polar Surface Area (TPSA) 0 Ų Data not available
LogP 3.92 Data not available
Hydrogen Bond Acceptors 1 Data not available
Hydrogen Bond Donors 0 Data not available
Rotatable Bonds 0 Data not available

Data sourced from available chemical databases. chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3S B3046169 Benzo[b]thiophene, 4-(trifluoromethyl)- CAS No. 120568-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWMMADPYJFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619076
Record name 4-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120568-06-1
Record name 4-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo B Thiophene, 4 Trifluoromethyl , and Derivatives

Direct C-H Functionalization Strategies for Regioselective Substitution

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org These methods allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes to complex molecules. acs.org

Palladium-Catalyzed C-H Arylation Approaches

Palladium catalysis is a cornerstone of C-H functionalization, enabling the selective formation of C-C bonds. In the context of benzo[b]thiophenes, palladium-catalyzed reactions have been developed to achieve arylation at specific positions of the heterocyclic ring.

A significant advancement in the synthesis of benzo[b]thiophene derivatives is the development of direct β-arylation (C3-arylation) that proceeds at room temperature. nih.govnih.gov This methodology is noteworthy for its operational simplicity, as it does not require the pre-functionalization of the benzo[b]thiophene substrate and is insensitive to air and moisture. nih.govacs.orgmanchester.ac.uk The reaction typically employs a palladium catalyst with aryl iodides as the coupling partners, demonstrating broad functional group tolerance and high regioselectivity (>99:1 for C3 over C2). nih.govfigshare.com

Mechanistic investigations, including kinetic isotope effect (KIE) studies, suggest that this transformation does not proceed through a conventional C-H activation or electrophilic attack pathway. nih.gov Instead, the evidence points towards a Heck-type mechanism. nih.govnih.gov The proposed catalytic cycle involves a concerted carbo-palladation of the palladium-aryl species across the C2-C3 double bond of the benzo[b]thiophene. This is followed by a base-assisted anti-elimination of a palladium-hydride species to afford the C3-arylated product and regenerate the active catalyst. nih.govnih.gov

Table 1: Room-Temperature Palladium-Catalyzed β-Arylation of Benzo[b]thiophene

Entry Aryl Iodide Yield (%) C3/C2 Ratio
1 4-Iodotoluene 81 >99:1
2 4-Iodoanisole 85 >99:1
3 1-Iodo-4-nitrobenzene 70 >99:1
4 1-Iodo-4-fluorobenzene 75 >99:1

Data sourced from studies on the direct C-H arylation of benzo[b]thiophene. nih.gov

The benzo[b]thiophene 1,1-dioxide scaffold is also a target for C-H functionalization. Palladium(II)-catalyzed oxidative Heck reactions have been developed for the C2-selective alkenylation of these substrates with styrenes and acrylates. nih.govnih.gov This method provides direct access to π-conjugated molecules, which are of interest for their photoluminescence properties. nih.govacs.org The reaction demonstrates high C2 selectivity and tolerates a variety of functional groups on both the benzo[b]thiophene 1,1-dioxide and the alkene coupling partner. nih.gov

A plausible mechanism for this transformation begins with a reversible C-H activation at the C2 position of the benzo[b]thiophene 1,1-dioxide by the Pd(II) catalyst, forming a palladacycle intermediate. acs.org This intermediate then coordinates with the alkene, followed by a migratory insertion step. Finally, β-hydride elimination releases the C2-alkenylated product and a Pd(II)-H species, which is reoxidized to complete the catalytic cycle. acs.org A key example relevant to the target compound is the successful synthesis of (E)-2-(4-(trifluoromethyl)styryl)benzo[b]thiophene 1,1-dioxide in a 50% yield. acs.org

Similarly, a Pd(II)-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, further expanding the utility of this scaffold. acs.orgnih.govresearchgate.net This reaction also proceeds via a C-H activation pathway and allows for the synthesis of C2-arylated products, including 2-(4-(trifluoromethyl)phenyl)benzo[b]thiophene 1,1-dioxide, which was isolated in 63% yield. acs.org

Table 2: C2-Selective Oxidative Coupling of Benzo[b]thiophene 1,1-Dioxide Derivatives

Coupling Partner Product Type Specific Product Example Yield (%)
4-(trifluoromethyl)styrene Alkenylation (E)-2-(4-(trifluoromethyl)styryl)benzo[b]thiophene 1,1-dioxide 50
4-(trifluoromethyl)phenylboronic acid Arylation 2-(4-(trifluoromethyl)phenyl)benzo[b]thiophene 1,1-dioxide 63

Data sourced from studies on Pd-catalyzed C-H functionalization of benzo[b]thiophene 1,1-dioxides. acs.orgacs.org

Metal-Free C-H Activation and Functionalization

To create more sustainable and cost-effective synthetic routes, metal-free C-H functionalization strategies are being actively explored. rsc.org For benzo[b]thiophenes, a metal-free method for C4-arylation has been developed by activating the substrate as its corresponding S-oxide. nih.govnih.gov This C-H/C-H type coupling reaction occurs with phenols and is particularly effective for benzo[b]thiophenes bearing an electron-withdrawing group at the C3 position. nih.gov

The reaction is proposed to proceed through a mechanism involving the benzothiophene (B83047) S-oxide. nih.gov Quantum chemical calculations suggest a stepwise process initiated by the formation of an aryloxysulfur species. nih.govnih.gov This intermediate undergoes heterolytic cleavage to form a π-complex between the benzothiophene and a phenoxonium cation. The subsequent addition of the phenoxonium cation occurs preferentially at the C4 position. nih.govnih.gov This metal-free approach is compatible with sensitive functional groups like halides, which can serve as handles for further transition-metal-catalyzed transformations. nih.gov Another metal-free approach involves a one-pot annulation that proceeds through an interrupted Pummerer reaction followed by a acs.orgacs.org-sigmatropic rearrangement and cyclization sequence. researchgate.net

Cyclization and Annulation Reactions

In addition to functionalizing a pre-existing ring, the synthesis of the benzo[b]thiophene core itself is a critical area of research. Cyclization and annulation reactions provide pathways to construct the fused ring system from acyclic or monocyclic precursors.

Electrophilic Cyclization Pathways

Electrophilic cyclization is a common and effective strategy for constructing the benzo[b]thiophene skeleton. organic-chemistry.org One prominent pathway involves the cyclization of o-alkynyl thioanisoles. nih.govnih.gov In this approach, an electrophilic species activates the alkyne, prompting an intramolecular attack from the sulfur atom to close the ring. A variety of electrophiles have been employed for this purpose, including I₂, ICl, and NBS. nih.gov

A more recent development utilizes a stable and commercially available dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a source of electrophilic thiomethyl for the cyclization of 2-alkynylthioanisoles. nih.govnih.govorganic-chemistry.org This reaction proceeds under mild conditions at ambient temperature and provides 2,3-disubstituted benzo[b]thiophenes in excellent yields with a thiomethyl group at the C3 position. nih.govorganic-chemistry.org The proposed mechanism involves the attack of the alkyne onto the electrophilic sulfur of the sulfonium (B1226848) salt, which triggers the subsequent cyclization and demethylation to yield the final product. organic-chemistry.org This method tolerates a wide range of functional groups on the aromatic ring and the alkyne substituent. nih.govnih.gov

Radical Cyclization Approaches

Radical cyclization reactions offer an alternative pathway to the benzo[b]thiophene core. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, the reaction of 2-alkynylthioanisoles with a source of trifluoromethylthio radical (CF₃S•) can lead to the formation of 3-(trifluoromethylthio)benzo[b]thiophenes. While this introduces a trifluoromethyl-containing group, it is the trifluoromethylthio moiety (SCF₃) and the substitution occurs at the 3-position.

Another approach involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles, which yields 2,3-disubstituted benzo[b]thiophenes. The regioselectivity of these radical cyclizations is governed by the position of the radical precursor and the mode of cyclization, which in the documented examples, does not lead to substitution at the 4-position. Therefore, these specific radical cyclization strategies are not directly applicable for the synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)-.

Aryne Reaction Strategies for Benzo[b]thiophene Scaffold Construction

The reaction of arynes with alkynyl sulfides has emerged as a powerful one-step method for the construction of the benzo[b]thiophene scaffold. nih.gov This approach allows for the synthesis of a wide range of 3-substituted and multisubstituted benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides. nih.gov

A significant advantage of this methodology is its potential for the synthesis of benzo[b]thiophenes with substitution patterns that are not easily accessible through other routes. For example, a tetraarylbenzothiophene bearing a 4-(trifluoromethyl)phenyl group at the 4-position has been synthesized. nih.gov This was achieved through a modular route where a halogenated benzothiophene, formed via the aryne reaction, underwent a subsequent Suzuki-Miyaura cross-coupling with 4-(trifluoromethyl)phenylboronic acid. nih.gov This demonstrates that the aryne strategy can be utilized to construct a benzo[b]thiophene core that is suitably functionalized for the introduction of a trifluoromethyl group at the 4-position.

The general reaction conditions for the aryne-based synthesis of the benzothiophene scaffold are summarized in the table below.

Aryne PrecursorAlkynyl Sulfide (B99878)ActivatorSolventTemperature (°C)Yield (%)
2-chloro-6-(trimethylsilyl)phenyl triflateethyl p-tolylethynyl sulfideCsFMeCN80High

This table illustrates a typical reaction setup for the aryne-based construction of the benzo[b]thiophene skeleton. The specific yield can vary depending on the substrates and reaction conditions.

Palladium-Catalyzed Annulation Methods

Palladium-catalyzed reactions are versatile tools in organic synthesis, and they have been applied to the construction of benzo[b]thiophenes. One notable method is the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles or related compounds. nih.gov The substitution pattern of the resulting benzo[b]thiophene is determined by the substituents on the starting arylacetonitrile derivative. nih.gov Theoretically, by starting with an appropriately substituted aryl precursor containing a trifluoromethyl group, this method could be adapted for the synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)-.

The general conditions for this palladium-catalyzed annulation are presented in the following table.

CatalystOxidantAdditiveSolvent
Pd(OAc)₂ or PdCl₂Cu(OAc)₂ or O₂TBABDMF

This table outlines the key components for the palladium-catalyzed intramolecular C-H functionalization-arylthiolation. TBAB stands for tetrabutylammonium (B224687) bromide and DMF for N,N-dimethylformamide.

While many palladium-catalyzed methods focus on the functionalization of a pre-formed benzo[b]thiophene ring, such as C2-selective olefination and arylation of benzo[b]thiophene 1,1-dioxides, the intramolecular annulation strategy offers a direct route to the core structure. acs.orgacs.org

Copper-Catalyzed Thiolation Annulations for Trifluoromethylated Benzothiophenes

Copper-catalyzed thiolation annulation of 1,4-dihalides with sulfides has been developed as a selective method for the synthesis of 2-trifluoromethyl benzothiophenes. This reaction involves the treatment of 2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes with a sulfur source, such as sodium sulfide (Na₂S), in the presence of a copper(I) iodide (CuI) catalyst. nih.govrsc.org This method provides moderate to good yields of the 2-trifluoromethylated products. nih.govrsc.org

The reaction conditions for this copper-catalyzed annulation are detailed below.

SubstrateSulfur SourceCatalystSolventTemperature (°C)
2-halo-1-(2-haloaryl)-3,3,3-trifluoropropyleneNa₂SCuIDMF80

This table summarizes the typical conditions for the copper-catalyzed synthesis of 2-trifluoromethyl benzothiophenes.

The regioselectivity of this reaction is strictly controlled by the structure of the starting 1,4-dihalide, leading exclusively to the 2-trifluoromethyl isomer. Therefore, this method is not suitable for the synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)-.

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer efficient pathways to complex molecules like benzo[b]thiophenes by combining multiple reaction steps in a single operation. The aryne reaction with alkynyl sulfides, as discussed previously, can be considered a one-step intermolecular multi-component synthesis of the benzo[b]thiophene scaffold. nih.gov

Another example is the solution-phase parallel synthesis of a multi-substituted benzo[b]thiophene library. nih.gov This approach utilizes a cascade sequence involving a palladium/copper-catalyzed Sonogashira coupling of o-iodothioanisoles with terminal alkynes, followed by an electrophilic cyclization. nih.gov The diversity of the final products is achieved by varying the starting materials. This strategy could potentially be adapted to produce Benzo[b]thiophene, 4-(trifluoromethyl)- by employing an o-iodothioanisole with a trifluoromethyl group at the 4-position.

A three-component reaction of 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur has also been reported for the synthesis of 2-aryl substituted benzothiophenes. rsc.org The applicability of this method to the synthesis of 4-substituted derivatives would depend on the availability of the corresponding 2-bromo-4-(trifluoromethyl)benzaldehyde.

Stereoselective Synthesis of Vicinally Substituted Fluorinated Benzothiophenes

The stereoselective synthesis of vicinally substituted fluorinated benzothiophenes, particularly those bearing a trifluoromethyl group at the 4-position, presents a synthetic challenge. While direct methods for the stereoselective functionalization of the 4-(trifluoromethyl)benzo[b]thiophene core are not extensively documented, analogous strategies from the broader field of organofluorine chemistry can be extrapolated.

A plausible, though not explicitly demonstrated, approach for accessing vicinally disubstituted 4-(trifluoromethyl)benzo[b]thiophenes could involve an asymmetric dihydroxylation of a suitably substituted 4-(trifluoromethyl)benzo[b]thiophene precursor. For instance, if a double bond were present between the C2 and C3 positions, a Sharpless asymmetric dihydroxylation could potentially introduce two hydroxyl groups in a stereocontrolled manner. Subsequent functionalization of these diols would provide access to a range of vicinally substituted derivatives.

Another potential strategy involves the use of chiral auxiliaries. A chiral auxiliary attached to a precursor molecule could direct the stereoselective introduction of substituents onto the benzothiophene ring system before being cleaved to yield the desired enantiomerically enriched product.

Furthermore, enzymatic reactions, which are known for their high stereoselectivity, could be explored. Biocatalytic reduction of a ketone or imine precursor of a 4-(trifluoromethyl)benzo[b]thiophene derivative could yield chiral alcohols or amines, respectively. researchgate.net These chiral intermediates could then be further elaborated to introduce a second vicinal substituent.

While these methods are speculative for the specific target compound, they represent the current state-of-the-art in stereoselective synthesis and provide a rational basis for future research in this area.

Post-Synthetic Functionalization of Benzo[b]thiophene Ring Systems

Post-synthetic functionalization allows for the diversification of the core Benzo[b]thiophene, 4-(trifluoromethyl)- structure, enabling the exploration of structure-activity relationships. Key strategies include the modification of existing substituents and the introduction of new aryl and alkyl groups.

Modification of Existing Substituents

The modification of existing substituents on the 4-(trifluoromethyl)benzo[b]thiophene ring system is a viable strategy for creating analogues. The trifluoromethyl group itself is generally robust and not readily modified under standard synthetic conditions. However, other functional groups that might be present on the benzothiophene core can be chemically altered.

For example, a bromo-substituent, if present, can be converted to a variety of other functional groups through well-established transformations. These include, but are not limited to, cyanation, amination, and conversion to hydroxyl or thiol groups. Such modifications can significantly alter the electronic and steric properties of the molecule.

Should the benzothiophene ring bear a hydroxyl or amino group, these can be readily acylated, alkylated, or used as handles for further synthetic elaborations. For instance, a hydroxyl group could be converted to an ether or an ester, while an amino group could be transformed into an amide or a sulfonamide. These transformations allow for the introduction of a wide array of new functionalities.

Introduction of Diverse Aryl and Alkyl Groups

The introduction of diverse aryl and alkyl groups onto the 4-(trifluoromethyl)benzo[b]thiophene scaffold is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly powerful for this purpose. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. For the functionalization of 4-(trifluoromethyl)benzo[b]thiophene, a halogenated derivative (e.g., bromo- or iodo-substituted) would be required as the coupling partner. A variety of aryl- and heteroarylboronic acids are commercially available or can be readily synthesized, allowing for the introduction of a wide range of aromatic and heteroaromatic moieties. Electron-withdrawing groups, such as the trifluoromethyl group, can accelerate the rate of Suzuki-Miyaura reactions. nih.gov

Stille Coupling: The Stille coupling reaction utilizes an organotin compound as the nucleophilic partner to couple with an organohalide under palladium catalysis. This method is known for its tolerance of a wide range of functional groups. Similar to the Suzuki coupling, a halogenated 4-(trifluoromethyl)benzo[b]thiophene would be the starting point for introducing new aryl or alkyl groups via their corresponding organostannane reagents. The Stille coupling has been shown to be effective for the functionalization of various heterocyclic systems. rsc.org

The choice between Suzuki and Stille coupling often depends on the specific substrates and the desired functional group tolerance. Both methods offer a robust and versatile platform for the late-stage diversification of the 4-(trifluoromethyl)benzo[b]thiophene core.

Below is an interactive data table summarizing the yields of hypothetical Suzuki and Stille coupling reactions on a bromo-substituted 4-(trifluoromethyl)benzo[b]thiophene, based on general literature precedents for similar substrates.

EntryCoupling PartnerReaction TypeCatalyst SystemProductYield (%)
1Phenylboronic acidSuzukiPd(PPh₃)₄ / Na₂CO₃4-(trifluoromethyl)-X-phenylbenzo[b]thiophene85
24-Methoxyphenylboronic acidSuzukiPd(dppf)Cl₂ / K₂CO₃4-(trifluoromethyl)-X-(4-methoxyphenyl)benzo[b]thiophene92
32-Thienylboronic acidSuzukiPd(PPh₃)₄ / Na₂CO₃4-(trifluoromethyl)-X-(2-thienyl)benzo[b]thiophene78
4Tributyl(vinyl)stannaneStillePd(PPh₃)₄4-(trifluoromethyl)-X-vinylbenzo[b]thiophene88
5Tributyl(phenyl)stannaneStillePd(PPh₃)₄4-(trifluoromethyl)-X-phenylbenzo[b]thiophene90

Note: 'X' in the product name denotes the position of the original bromo-substituent.

Mechanistic Investigations of Reactions Involving Benzo B Thiophene, 4 Trifluoromethyl , and Analogues

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining reaction mechanisms by identifying the rate-determining step and probing the nature of transition states involving bond cleavage.

The direct β-arylation of benzo[b]thiophenes has been subject to detailed mechanistic scrutiny using Carbon-13 (¹³C) and Deuterium (B1214612) (²H) KIEs to understand the C–H activation step. nih.govacs.org In the palladium-catalyzed β-arylation of benzo[b]thiophene, significant primary ¹³C KIEs were observed at both the C-2 and C-3 positions. nih.govacs.org These experiments are designed to probe the first irreversible step involving the catalyst and benzo[b]thiophene, providing direct insight into the C–H arylation process. nih.gov

Two independent experiments yielded consistent KIE values at the C-3 position of 1.042 ± 0.006 and 1.044 ± 0.005. nih.govacs.org Simultaneously, KIEs of 1.015 ± 0.006 and 1.014 ± 0.005 were measured for the C-2 position. nih.govacs.org The presence of a significant primary ¹³C KIE at the site of arylation (C-3) is indicative of a change in bonding at this carbon atom in the rate-determining step. nih.gov The smaller, yet significant, KIE at the C-2 position suggests a change in hybridization during the C-H activation step, which is consistent with a process involving the π-system of the heterocycle. nih.govacs.org

While these specific KIE studies were conducted on the parent benzo[b]thiophene, the findings are relevant for understanding the reactions of substituted analogues. For instance, in the β-arylation with aryl iodides, substrates with highly electron-withdrawing groups, such as trifluoromethyl, were found to have low reactivity. nih.govacs.org In the case of coupling with 1-iodo-4-(trifluoromethyl)benzene, the reaction required modified conditions—specifically the addition of a phosphine (B1218219) ligand and a higher temperature (50 °C)—to achieve a high yield (89%) of the 3-arylated product. nih.govsemanticscholar.org

Table 1: Carbon-13 Kinetic Isotope Effects in the β-Arylation of Benzo[b]thiophene
PositionExperiment 1 KIE ValueExperiment 2 KIE Value
C-31.042 ± 0.0061.044 ± 0.005
C-21.015 ± 0.0061.014 ± 0.005

Reaction Pathway Elucidation

Understanding the precise sequence of elementary steps, including the nature of intermediates and transition states, is fundamental to elucidating a reaction's mechanism.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Mechanistic studies on the direct β-arylation of benzo[b]thiophenes have provided the first experimental kinetic evidence to support a Heck-type reaction pathway for C-H arylations of heteroarenes. nih.govacs.org

The proposed cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming an Ar–Pd(II) complex. libretexts.org This is followed by coordination of the benzo[b]thiophene. The key C-H activation step is proposed to be a concerted carbopalladation across the C2-C3 double bond of the thiophene (B33073) ring. nih.govacs.org Subsequent base-assisted β-hydride elimination regenerates the double bond and forms a Pd-H species. The final step is a reductive elimination, which releases the arylated benzo[b]thiophene product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org This pathway is distinct from other proposed mechanisms like electrophilic aromatic substitution (SEAr) or a concerted metalation-deprotonation (CMD). nih.govresearchgate.net

The kinetic data, particularly the ¹³C KIEs, strongly support a mechanism involving a concerted carbopalladation step rather than a stepwise process. nih.govacs.org In this proposed transition state, the aryl group is transferred from the palladium center to the C-3 carbon of the benzo[b]thiophene, while the palladium simultaneously forms a bond with the C-2 carbon. This concerted process involves the π-electrons of the thiophene ring, explaining the observed KIE at both C-2 and C-3. nih.gov

Following carbopalladation, a base-assisted anti-elimination of a proton from the C-3 position and the palladium from the C-2 position occurs to form the final product. nih.govacs.org The requirement for anti-elimination influences the stereochemistry of the reaction and is a characteristic feature of Heck-type mechanisms. nih.gov

The synthesis of benzo[b]thiophenes can also be achieved through the reaction of arynes with alkynyl sulfides. rsc.orgresearchgate.net Mechanistic studies employing deuterated reagents have been instrumental in identifying the proton source in the final step of this transformation. rsc.org A plausible mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne, followed by cyclization to form a zwitterionic intermediate. rsc.orgresearchgate.net The final step is the protonation of this intermediate to yield the benzo[b]thiophene product. rsc.org

To determine the origin of this proton, a control experiment was conducted using a deuterated solvent, acetonitrile-d3 (B32919) (CD₃CN). rsc.orgresearchgate.net When the reaction was performed in CD₃CN, the resulting benzo[b]thiophene product showed partial incorporation of deuterium. rsc.org This indicates that the solvent, or impurities within it, can serve as a proton (or deuteron) source. rsc.orgresearchgate.net Another experiment using a deuterium-labeled alkynyl sulfide also resulted in partial deuterium incorporation, suggesting the possibility of an intramolecular deuteration pathway from the zwitterionic intermediate. rsc.orgresearchgate.net A third experiment, conducted in the presence of deuterium oxide (D₂O), did not lead to deuterium incorporation, ruling out water as the primary proton source in this specific system. rsc.org

Several types of intermediates have been proposed in various cyclization reactions to form the benzo[b]thiophene scaffold.

Zwitterionic and Sulfonium (B1226848) Intermediates: In the aryne reaction with alkynyl sulfides, the proposed pathway proceeds through a zwitterionic intermediate (IV) formed after the initial nucleophilic attack and cyclization. rsc.orgresearchgate.net This intermediate is then protonated to give the final product. A sulfonium intermediate (V-d) is also implicated in the deuteration experiments. rsc.org In a different approach, the electrophilic cyclization of o-alkynyl thioanisoles using a dimethyl(thiodimethyl)sulfonium salt is believed to begin with the alkyne attacking the electrophilic sulfur, leading to a sulfonium intermediate that subsequently cyclizes. nih.govorganic-chemistry.org

Vinyl Cation Intermediates: In an electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides, the reaction of sulfonhydrazides with internal alkynes is proposed to involve radical and cationic intermediates. nih.gov After the initial formation of a sulfonyl radical and its addition to the alkyne, an alkenyl radical (III) is formed. This radical undergoes further oxidation to produce an alkenyl cation intermediate (IV), also known as a vinyl cation. This cation then participates in the subsequent cyclization and rearrangement steps to form the final product. nih.gov

Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses

The synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)- and its analogues often relies on transition metal-mediated cross-coupling reactions. A thorough analysis of the catalytic cycle provides critical insights into the reaction mechanism, the role of various components, and the factors influencing efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, serve as a representative model to understand the mechanistic intricacies involved in the formation of C-C bonds with the 4-(trifluoromethyl)benzo[b]thiophene scaffold.

A plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-substituted 4-(trifluoromethyl)benzo[b]thiophene is depicted below. This cycle involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination, revolving around a palladium catalyst.

A Proposed Catalytic Cycle for the Synthesis of Aryl-substituted Benzo[b]thiophene, 4-(trifluoromethyl)-

Step 1: Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of a halo-substituted 4-(trifluoromethyl)benzo[b]thiophene to a low-valent palladium(0) complex, typically generated in situ. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square planar palladium(II) intermediate. The choice of ligand on the palladium catalyst is crucial, as it influences the ease of oxidative addition. For instance, bulky, electron-rich phosphine ligands can facilitate this step, even with less reactive aryl chlorides. nih.govnih.gov

Step 2: Transmetalation

Following oxidative addition, the transmetalation step occurs. In the context of a Suzuki-Miyaura coupling, this involves the transfer of an organic group (e.g., an aryl group) from an organoboron reagent, such as a boronic acid or its ester, to the palladium(II) center. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic borate (B1201080) complex. The aryl group from the borate then displaces the halide on the palladium complex, yielding a diorganopalladium(II) intermediate. The stereochemical course of transmetalation can be influenced by the nature of the ligands and substrates. nih.gov

Step 3: Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is often the product-forming step and can be influenced by the steric and electronic properties of the ligands on the palladium center. For instance, the presence of bulky ligands can promote this step. nih.govnih.gov

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group at the 4-position of the benzo[b]thiophene ring can significantly impact the catalytic cycle. nih.gov This electronic effect can make the carbon-halogen bond more susceptible to oxidative addition. Conversely, the electron-deficient nature of the palladium(II) intermediate formed after oxidative addition might influence the rate of subsequent steps like transmetalation and reductive elimination.

In some palladium-catalyzed trifluoromethylation reactions, the potential for the involvement of a Pd(II)/Pd(IV) catalytic cycle has been proposed, especially when oxidants are present. researchgate.netnih.gov In such a cycle, a Pd(II) intermediate could be oxidized to a Pd(IV) species, from which C-CF₃ or C-C bond-forming reductive elimination may occur.

Research Findings on Analogous Systems

Detailed mechanistic studies on related systems provide valuable data. For example, in the palladium-catalyzed C-H olefination of aromatic compounds, it has been observed that C-H activation can be the rate-determining step. nih.gov Furthermore, computational studies on palladium-catalyzed C-H activation have highlighted the potential involvement of various active catalytic species, including monomeric, dimeric, and heterodimeric palladium complexes, with the operative pathway being influenced by the specific ligands and substrates. pkusz.edu.cn

The table below summarizes key parameters and findings from studies on analogous palladium-catalyzed reactions, which can be extrapolated to understand the synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)-.

Reaction TypeCatalyst SystemKey Mechanistic Step InvestigatedSignificant FindingReference
Trifluoromethylation of Aryl ChloridesPd(dba)₂ / Biarylphosphine LigandReductive EliminationBulky biaryl phosphine ligands promote the Ar-CF₃ bond-forming reductive elimination. nih.gov
C-H Olefination of ArenesPd(OAc)₂ / S,O-LigandC-H ActivationC-H activation is often the rate-determining step, potentially proceeding through a cationic palladium species. nih.gov
Suzuki Coupling of Alkylboron NucleophilesPd Catalyst / Phosphine LigandsTransmetalationThe stereochemical outcome of transmetalation is dependent on the electronic properties of the ligand and aryl electrophile. nih.gov
C-F Reductive EliminationPd(IV) Fluoride (B91410) ComplexesReductive EliminationReductive elimination can occur from cationic Pd(IV) fluoride complexes via a dissociative mechanism. nih.gov

Spectroscopic Elucidation and Mechanistic Probes for Benzo B Thiophene, 4 Trifluoromethyl , and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated benzothiophene (B83047) derivatives. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it is possible to deduce the molecular structure, electronic environment, and conformational details.

One-dimensional NMR spectroscopy provides foundational data for structural elucidation. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal offer critical insights.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms on the benzothiophene core. The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C4 position induces a deshielding effect, causing protons on the same ring (especially H-5) to resonate at a lower field (higher ppm) compared to the unsubstituted benzo[b]thiophene.

¹³C NMR: The carbon-13 spectrum provides information on the carbon skeleton. The carbon atom directly attached to the CF₃ group (C4) exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The CF₃ carbon itself also appears as a quartet with a large coupling constant (typically >270 Hz). The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the sulfur heteroatom and the trifluoromethyl substituent. rsc.org

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds. ed.ac.uk For Benzo[b]thiophene, 4-(trifluoromethyl)-, the ¹⁹F NMR spectrum typically shows a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift is characteristic of trifluoromethyl groups attached to an aromatic system. rsc.orgbeilstein-journals.org

Table 1: Representative NMR Data for a 4-(Trifluoromethyl)benzothiophene Analogue Data for 4-(Trifluoromethyl)dibenzo[b]thiophene rsc.org

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J) in Hz
¹H 8.21d, J = 7.9
8.08m
7.78m
7.67d, J = 7.7
7.42m
¹³C 139.5q, J = 1.5
125.2q, J = 33
124.3q, J = 5.2
124.2q, J = 273
¹⁹F -62.7s

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the molecule, resolving ambiguities that may remain after analyzing 1D spectra.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu It is used to trace the proton connectivity within the aromatic rings of the benzothiophene scaffold, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique is fundamental for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and confirming the placement of substituents. For instance, correlations from protons on the benzene (B151609) ring (e.g., H-5) to the carbon of the CF₃ group, and to the C4 carbon it is attached to, would unambiguously confirm the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. najah.edu For a relatively planar molecule like Benzo[b]thiophene, 4-(trifluoromethyl)-, NOESY can confirm through-space proximity, for example, between the CF₃ group and the proton at the H-5 position.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D experiments (DEPT-45, DEPT-90, and DEPT-135) that helps to determine the multiplicity of carbon atoms (CH, CH₂, CH₃). uvic.ca A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of the ¹³C spectrum. uvic.ca

Table 2: Application of 2D NMR Techniques for Structural Elucidation

TechniqueInformation GainedApplication for Benzo[b]thiophene, 4-(trifluoromethyl)-
COSY ¹H-¹H bond connectivityAssigns adjacent protons on the aromatic rings.
HSQC ¹H-¹³C one-bond connectivityLinks each aromatic proton to its directly attached carbon atom.
HMBC ¹H-¹³C multiple-bond connectivityConfirms the position of the CF₃ group and assigns quaternary carbons.
NOESY ¹H-¹H through-space proximityDetermines spatial relationships, e.g., between the CF₃ group and H-5.
DEPT Carbon multiplicity (CH, CH₂, CH₃)Differentiates methine (CH) carbons from quaternary carbons in the aromatic system.

When a molecule like Benzo[b]thiophene, 4-(trifluoromethyl)- acts as a ligand binding to a macromolecular target such as a protein, Saturation Transfer Difference (STD) NMR becomes a powerful tool for studying the interaction. researchgate.netceitec.eu The technique is based on transferring magnetic saturation from the protein to a bound ligand. d-nb.info

The experiment involves irradiating specific frequencies where only the protein resonates. This saturation propagates across the entire protein via spin diffusion. d-nb.info If a ligand binds to the protein, even transiently, it will also become saturated. When the ligand dissociates back into the solution, it carries this "memory" of saturation, leading to a decrease in its NMR signal intensity. d-nb.infonih.gov

By subtracting a normal spectrum (off-resonance) from the spectrum with protein saturation (on-resonance), a "difference" spectrum is obtained which shows signals only from the molecules that have bound to the target. d-nb.info Furthermore, the relative intensities of the signals in the STD spectrum reveal which protons of the ligand are in closest contact with the protein, a concept known as epitope mapping. nih.gov For Benzo[b]thiophene, 4-(trifluoromethyl)-, this could determine whether the benzothiophene core or the trifluoromethyl moiety is more deeply embedded in the protein's binding pocket.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Interaction Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.com These methods are used for identification and for probing molecular structure and interactions.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). Key characteristic absorption bands for Benzo[b]thiophene, 4-(trifluoromethyl)- would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1000-1400 cm⁻¹ region. rsc.org

C-S stretching: This vibration often appears in the fingerprint region (below 1000 cm⁻¹) and can be weak. For thiophene (B33073) rings, C-S stretching modes are often observed in the 600-850 cm⁻¹ range. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to vibrations of non-polar bonds. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.net These distinct spectra serve as a powerful tool for identifying the compound and can also be used to confirm interactions, as binding to a target or changes in the crystalline environment can cause shifts in vibrational frequencies. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC/MS, GC-Mass, MALDI TOF)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight and Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For Benzo[b]thiophene, 4-(trifluoromethyl)- (C₉H₅F₃S), the expected exact mass is 202.0091.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) which typically use Electron Ionization (EI), the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern is a characteristic signature. For Benzo[b]thiophene, 4-(trifluoromethyl)-, key fragmentation pathways would likely include:

Loss of the CF₃ group: Cleavage of the C-CF₃ bond would result in a fragment ion corresponding to the loss of 69 Da.

Loss of a Fluorine atom: A peak corresponding to [M-F]⁺ may also be observed.

Ring Fragmentation: The benzothiophene ring system itself can fragment, often by losing neutral species like acetylene (B1199291) (C₂H₂) or a CS unit, similar to the fragmentation of unsubstituted benzo[b]thiophene. researchgate.net

Softer ionization techniques, such as Electrospray Ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS), typically result in less fragmentation and a more prominent molecular ion peak, which is useful for analyzing the compound in complex mixtures. fu-berlin.demdpi.com

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms.

For Benzo[b]thiophene, 4-(trifluoromethyl)-, a crystal structure analysis would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connectivity and the position of the trifluoromethyl group at C4.

Precise Geometric Parameters: It yields highly accurate data on bond lengths, bond angles, and torsion angles. This can reveal subtle distortions in the planarity of the benzothiophene ring system caused by steric or electronic effects of the CF₃ group.

Conformational Details: While the core ring system is largely planar, the orientation of the CF₃ group would be precisely determined.

Intermolecular Interactions: The analysis of the crystal packing reveals how molecules arrange themselves in the solid state. This can identify non-covalent interactions such as π–π stacking between the aromatic systems of adjacent molecules and weak C—H⋯F hydrogen bonds, which can influence the material's physical properties. nih.gov

While a specific crystal structure for Benzo[b]thiophene, 4-(trifluoromethyl)- is not detailed here, data from closely related analogues show that the benzothiophene core is generally planar, and intermolecular forces like C—H⋯F interactions play a role in the crystal packing. nih.gov

Applications in Advanced Materials Science Research

Development of Organic Electronic and Optoelectronic Materials

The benzo[b]thiophene core is a well-established building block for organic semiconductors due to its rigid, planar structure and good charge transport properties. wikipedia.org The introduction of a trifluoromethyl group at the 4-position is anticipated to modulate these properties favorably for various electronic and optoelectronic devices.

Benzo[b]thiophene and Derivatives in Organic Light-Emitting Diodes (OLEDs)

Furthermore, the inductive effect of the trifluoromethyl group can be utilized in the design of blue thermally activated delayed fluorescence (TADF) emitters, where it can act as a non-conjugated acceptor, contributing to a smaller singlet-triplet energy gap (ΔEST) and more efficient reverse intersystem crossing (RISC). rsc.orgnwpu.edu.cn In the context of "Benzo[b]thiophene, 4-(trifluoromethyl)-", its use as a building block for host materials or as a component of a larger TADF emitter could lead to the development of deep blue OLEDs with improved performance. rsc.org

Table 1: Projected OLED Performance Metrics for a Hypothetical Emitter Based on a 4-(Trifluoromethyl)benzo[b]thiophene Derivative

ParameterProjected Value
Emission ColorDeep Blue
Maximum External Quantum Efficiency (EQE)> 10%
Turn-on Voltage< 3.5 V
CIE Coordinates (x, y)(0.15, 0.18)

Utilization in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

In the realm of organic photovoltaics, the incorporation of trifluoromethyl groups into polymer donors has been shown to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) in solar cells. rsc.orgresearchgate.net The electron-withdrawing nature of the -CF3 group can also enhance intermolecular interactions and promote more ordered molecular packing, which is beneficial for charge transport. rsc.orgnih.gov For "Benzo[b]thiophene, 4-(trifluoromethyl)-", its integration into donor or acceptor materials for OPVs could contribute to higher power conversion efficiencies (PCE). researchgate.netnih.gov

For organic field-effect transistors, the trifluoromethylphenyl group has been demonstrated to be highly effective in inducing n-type or ambipolar behavior in organic semiconductors. acs.orgfigshare.com This is attributed to the stabilization of the LUMO level, which facilitates electron injection and transport. Therefore, "Benzo[b]thiophene, 4-(trifluoromethyl)-" is a promising candidate for the development of n-type or ambipolar OFETs, which are crucial for the fabrication of complementary logic circuits. acs.org The enhanced intermolecular interactions promoted by the -CF3 group can also lead to improved charge carrier mobility. nih.govacs.org

Table 2: Anticipated OFET Characteristics for a Semiconductor Incorporating 4-(Trifluoromethyl)benzo[b]thiophene

ParameterExpected Performance
Charge Carrier Typen-type or Ambipolar
Electron Mobility (µe)> 0.1 cm²/Vs
Hole Mobility (µh)> 0.1 cm²/Vs (for ambipolar)
On/Off Ratio> 10^6
Threshold Voltage (Vth)< 10 V

Exploration of π-Conjugated Systems for Fluorescent Molecules and Aggregation-Induced Emission (AIE)

The development of fluorescent materials with high solid-state emission efficiency is critical for various applications, including OLEDs and chemical sensors. Aggregation-induced emission (AIE) is a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation in the solid state. rsc.orgresearchgate.net The introduction of trifluoromethyl groups has been shown to influence the AIE properties of fluorophores. rsc.orgrsc.orgelsevierpure.com

While direct studies on the AIE characteristics of "Benzo[b]thiophene, 4-(trifluoromethyl)-" are limited, it is plausible that its derivatives could exhibit AIE. The steric hindrance and altered intermolecular interactions introduced by the trifluoromethyl group could restrict intramolecular rotations in the aggregated state, thus opening up radiative decay channels and leading to enhanced fluorescence. rsc.orgresearchgate.net The trifluoromethyl group can modulate the solid-state intermolecular interactions, which in turn affects the fluorescence quantum efficiency. rsc.org

Fabrication of Charge Transfer Complexes for Optoelectronic Devices

Charge transfer (CT) complexes, formed between electron-donor and electron-acceptor molecules, are of significant interest for their unique electronic and optical properties, which can be harnessed in various optoelectronic devices. wikipedia.org The formation of a CT complex can be influenced by the electronic properties of the constituent molecules.

The strong electron-withdrawing nature of the trifluoromethyl group in "Benzo[b]thiophene, 4-(trifluoromethyl)-" suggests its potential as a component in CT complexes. nih.gov When paired with a suitable electron-donating molecule, it could form a CT complex with interesting properties for applications in organic electronics. The introduction of a trifluoromethyl group can enhance the electrophilic character of the aromatic system, potentially leading to stronger CT interactions. nih.gov Research on the direct trifluoromethylation of aromatic compounds via electron-donor-acceptor (EDA) complexes further underscores the role of the -CF3 group in such interactions. nih.govresearchgate.net The study of CT complexes involving trifluoromethylated aromatics can provide insights into designing materials with tailored electronic and optical properties for optoelectronic applications. mdpi.comrsc.org

Research on Biological Target Interactions of Benzo B Thiophene, 4 Trifluoromethyl , and Analogues

Structure-Activity Relationship (SAR) Studies in Biological Activity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For benzo[b]thiophene derivatives, these studies have provided valuable insights into how different substituents and structural modifications affect their interaction with biological targets.

Influence of Trifluoromethyl Group on Ligand Binding and Potency

The trifluoromethyl (CF3) group is a key substituent in drug design due to its unique electronic properties and metabolic stability. Its incorporation into the benzo[b]thiophene scaffold can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile.

The CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier. This property is critical for drugs targeting the central nervous system. Furthermore, its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. For instance, in a series of B-(Trifluoromethyl)phenyl phosphine (B1218219)–borane derivatives, the 4-CF3 substituted compound was identified as the most potent progesterone (B1679170) receptor antagonist, highlighting the positive impact of this group on binding affinity. mdpi.com

The metabolic stability conferred by the CF3 group is another significant advantage. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer half-life and improved bioavailability of the drug. Studies on other scaffolds have shown that CF3-containing drugs exhibit a preference for inhibiting certain enzymes, such as DNA topoisomerase IIα (TOP2A), suggesting that this functional group can direct the molecule's activity. nih.govresearchgate.net

Pharmacophoric Role of Benzo[b]thiophene Scaffold in Drug Design

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, serves as a versatile framework for the development of a wide range of therapeutic agents. sciforum.net Its rigid, planar structure provides a defined orientation for substituents to interact with biological targets.

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which is a critical interaction for ligand-receptor binding. nih.gov The aromatic nature of the scaffold allows for π-π stacking interactions with aromatic residues in protein binding sites. The benzo[b]thiophene core is present in numerous compounds under development for various conditions, including as anti-inflammatory agents, urokinase inhibitors, and cognition enhancers. sciforum.net

Pharmacophore mapping of arylamino-substituted benzo[b]thiophenes has identified key features for their activity as free radical scavengers, including a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. researchgate.net This demonstrates the scaffold's ability to be strategically functionalized to achieve desired biological effects. The fusion of a chalcone (B49325) moiety into the benzo[b]thiophene ring has been explored to create more rigid structures with potentially improved biological activity and pharmacokinetic properties. nih.gov

In Vitro Enzyme Inhibition Studies (excluding clinical trials)

In vitro studies are essential for determining the direct inhibitory effects of compounds on specific enzymes, providing a foundational understanding of their mechanism of action before any potential clinical investigation.

Cholinesterase (ChE) Inhibitory Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a primary strategy for the treatment of Alzheimer's disease. Several studies have investigated benzo[b]thiophene derivatives as potential cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzo[b]thiophene Analogues

Compound Target Enzyme IC50 (µM)
Analogue 5f AChE 62.10
Analogue 5h BChE 24.35
Galantamine (Reference) BChE 28.08

Data sourced from studies on benzothiophene-chalcone hybrids. nih.govnih.gov

These findings suggest that the benzo[b]thiophene scaffold is a promising starting point for the design of new cholinesterase inhibitors. researchgate.net

DNA Topoisomerase IIα Inhibition

DNA topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. The mechanism of many of these drugs involves the stabilization of a "cleavage complex," leading to DNA strand breaks and subsequent cell death.

Research has shown that derivatives of benzo[b]thiophene can act as inhibitors of topoisomerases. A study on tetrahydrobenzo[b]thiophene derivatives led to the development of compounds that act as dual inhibitors of topoisomerase I and II. researchgate.net While direct studies on Benzo[b]thiophene, 4-(trifluoromethyl)- are limited, the influence of the trifluoromethyl group on related enzyme inhibitors has been noted. For example, a study on mitoxantrone (B413) derivatives revealed that a CF3-containing analogue showed a better preference for inhibiting TOP2A. nih.govresearchgate.net This suggests that the electron-withdrawing properties and steric bulk of the trifluoromethyl group could play a role in the binding and inhibition of this enzyme.

Kinase Inhibition Profiles

Protein kinases are a large family of enzymes that play critical roles in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them important therapeutic targets. ed.ac.uk The benzo[b]thiophene scaffold has been utilized in the design of multi-kinase inhibitors.

A study on 5-hydroxybenzothiophene derivatives identified compounds with potent inhibitory activity against several kinases. nih.gov One derivative, 16b , displayed multi-target kinase inhibition with nanomolar potency against kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. nih.gov This broad-spectrum activity highlights the potential of the benzo[b]thiophene core in developing agents that can modulate multiple signaling pathways.

Table 2: Kinase Inhibition Profile of a 5-Hydroxybenzothiophene Analogue (16b)

Kinase Target IC50 (nM)
Clk4 11
DRAK1 87
Haspin 125.7
Clk1 163
Dyrk1B 284
Dyrk1A 353.3

Data sourced from a study on 5-hydroxybenzothiophene derivatives. nih.gov

While a specific kinase profile for Benzo[b]thiophene, 4-(trifluoromethyl)- is not detailed in the available literature, the proven activity of its analogues suggests that this class of compounds warrants further investigation as kinase inhibitors. The substitution pattern on the benzo[b]thiophene ring is critical for determining the selectivity and potency of kinase inhibition. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. benthamscience.comnih.gov Inhibition of PTP1B is expected to enhance insulin sensitivity. asianpubs.org Research has identified various benzo[b]thiophene derivatives as potent inhibitors of PTP1B. nih.gov

While direct studies on the PTP1B inhibitory activity of Benzo[b]thiophene, 4-(trifluoromethyl)- are not extensively documented in the reviewed literature, the structure-activity relationships of related benzothiophene (B83047) analogues provide valuable insights. Crystallographic studies of benzothiophene biphenyl (B1667301) oxo-acetic acid inhibitors have revealed that they bind to the enzyme's active site. nih.gov These interactions are stabilized by hydrogen bonding and van der Waals forces within two hydrophobic pockets. nih.gov

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules and their biological targets at an atomic level. rjptonline.org These techniques have been employed to study the binding of various inhibitors to PTP1B. nih.govnih.gov

Molecular docking studies of inhibitors with PTP1B have elucidated key binding modes. The active site of PTP1B contains a highly conserved phosphate-binding loop (P-loop) and a secondary aryl-phosphate binding site, which contributes to inhibitor selectivity. nih.gov For benzothiophene-based inhibitors, interactions within the catalytic site are critical.

Key intermolecular interactions that contribute to the binding of inhibitors to PTP1B include:

Hydrogen Bonding: Interactions with residues such as Asp181, Arg221, and Gln262 are commonly observed for PTP1B inhibitors. nih.gov

π-Stacking: The aromatic rings of the inhibitor can engage in π-stacking interactions with the phenyl ring of the Phe182 residue in the active site.

Hydrophobic Interactions: The hydrophobic pockets within the active site accommodate nonpolar moieties of the inhibitors, contributing significantly to the binding affinity. nih.gov

For Benzo[b]thiophene, 4-(trifluoromethyl)-, the benzothiophene ring system would be expected to form π-stacking interactions with Phe182. The trifluoromethyl group, being highly lipophilic, would likely be oriented towards a hydrophobic pocket, enhancing the binding affinity through favorable van der Waals and hydrophobic interactions.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking poses. nih.gov MD simulations of PTP1B in complex with inhibitors have been used to assess the stability of the binding mode and to understand the conformational changes in the protein upon ligand binding. researchgate.netnih.gov

Research into Antimicrobial Activity Mechanisms

Benzo[b]thiophene derivatives have been recognized for their broad-spectrum antimicrobial activities. ijpsjournal.com The incorporation of a trifluoromethyl group can enhance the antimicrobial potency of heterocyclic compounds.

Research into a series of benzo[b]thiophene acylhydrazones, including a 6-(trifluoromethyl) analogue, has demonstrated their potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov The synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, a direct analogue of the subject compound, has been reported in this context. nih.gov

The minimal inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. While specific MIC values for Benzo[b]thiophene, 4-(trifluoromethyl)- were not found, the data for a related compound provides a relevant reference.

CompoundTarget OrganismActivity
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)MIC of 4 µg/mL

The mechanisms of antimicrobial action for thiophene derivatives are multifaceted. Studies on other thiophene derivatives have shown that they can exert their bactericidal effects by increasing membrane permeabilization. frontiersin.org This disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death. Additionally, some thiophene derivatives have been shown to reduce the adherence of bacteria to host cells, which is a critical step in the infection process. frontiersin.org It is plausible that Benzo[b]thiophene, 4-(trifluoromethyl)- shares similar mechanisms of action, leveraging its lipophilic character to interact with and disrupt bacterial cell membranes. Further investigation into its effects on membrane potential and integrity would be necessary to confirm this hypothesis.

Investigation of Antiproliferative Activities (general, non-clinical context)

The antiproliferative properties of benzo[b]thiophene derivatives have been a subject of significant research in the context of anticancer agent development. ijpsjournal.comnih.gov A study has reported that benzothiophene derivatives bearing a CF3 group, synthesized through a three-component domino reaction, exhibit potent anticancer activities as determined by the Cell Counting Kit-8 (CCK-8) assay. rsc.org

Another study on 3-benzoylamino-benzo[b]thiophene derivatives demonstrated their concentration-dependent antiproliferative activity against the HeLa cell line, with GI50 values in the low micromolar range. nih.gov The most active compounds in this series were found to induce a rapid accumulation of cells in the G2/M phase of the cell cycle, suggesting that they cause mitotic failure. nih.gov

The following table summarizes the observed antiproliferative effects of some benzo[b]thiophene analogues.

Compound ClassCell LineObserved Effect
3-Benzoylamino-5-imidazol-5-yl-benzo[b]thiophenesHeLaConcentration-dependent antiproliferative activity (low µM GI50)
3-Benzoylamino-benzo[b]thiophene derivativesHeLaAccumulation of cells in G2/M phase, leading to mitotic failure
Benzothiophene fused pyrrolidones with a CF3 groupNot specifiedPotent anticancer activities (CCK-8 assay)

These findings suggest that the benzo[b]thiophene scaffold, particularly when substituted with functionalities like a trifluoromethyl group, is a promising template for the design of new antiproliferative agents. The precise mechanism by which Benzo[b]thiophene, 4-(trifluoromethyl)- might exert such effects would require further detailed biological evaluation, including cell cycle analysis and investigation of its impact on key regulatory proteins involved in cell proliferation.

Synthesis and Characterization of Advanced Benzo B Thiophene Derivatives and Hetero Fused Analogues

Design and Synthesis of Spirooxindole-Benzo[b]thiophene Hybrid Molecules

The creation of hybrid molecules that incorporate two or more distinct pharmacophores is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced activity or new modes of action. Spirooxindoles are a prominent class of compounds known for a wide range of biological activities. The fusion of a spirooxindole scaffold with a benzo[b]thiophene moiety can lead to complex, three-dimensional structures of significant interest in drug discovery.

The general synthesis of spirooxindole-benzo[b]thiophene hybrids often proceeds via a [3+2] cycloaddition reaction. This typically involves the reaction of an azomethine ylide with a suitable dipolarophile. The azomethine ylide is generated in situ from the condensation of an isatin (B1672199) (the precursor to the oxindole (B195798) part) and an amino acid (such as sarcosine (B1681465) or thioproline). The dipolarophile is typically an activated alkene, such as a chalcone (B49325) derived from a benzo[b]thiophene-2-carboxaldehyde.

While this methodology has been successfully applied to create a variety of spirooxindole-benzo[b]thiophene hybrids, a specific reported synthesis utilizing Benzo[b]thiophene, 4-(trifluoromethyl)- as the starting scaffold for these complex structures was not identified in the reviewed literature. A study by Barakat et al. describes the synthesis of related structures, but the trifluoromethyl group in their work is located on a phenyl ring attached to the chalcone backbone, rather than on the benzo[b]thiophene core itself. uni-muenchen.deacs.org

Preparation of Benzo[b]thiophene 1,1-Dioxides

The oxidation of the sulfur atom in the benzo[b]thiophene ring system to the corresponding sulfone (1,1-dioxide) dramatically alters the molecule's electronic properties and geometry. This transformation converts the electron-donating thiophene (B33073) ring into a strongly electron-accepting sulfonyl group, which can significantly impact the compound's biological activity and its potential applications in materials science as electron-accepting units. mdpi.com

Common methods for the oxidation of thiophenes and benzo[b]thiophenes involve the use of strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. mdpi.com More recently, electrochemical methods have been developed as an efficient and environmentally cleaner alternative for synthesizing benzo[b]thiophene 1,1-dioxides. nih.govscispace.com These methods avoid the need for stoichiometric amounts of chemical oxidants.

Despite the existence of these general procedures, a specific protocol detailing the oxidation of Benzo[b]thiophene, 4-(trifluoromethyl)- to its corresponding 1,1-dioxide is not explicitly detailed in the surveyed scientific literature. However, a palladium-catalyzed C-H arylation to produce 2-aryl-substituted benzo[b]thiophene 1,1-dioxides has been reported, including an example where the aryl group contains a trifluoromethyl substituent, namely 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene 1,1-Dioxide. acs.org This indicates the stability of the trifluoromethyl group under certain oxidative and cross-coupling conditions, but does not describe the direct oxidation of the 4-(trifluoromethyl) isomer.

Synthesis of Thiophene-Fused Polycyclic Systems (e.g., Thieno[2,3-b]thiophenes, Indolo[2,3-b]thiophenes)

The construction of thiophene-fused polycyclic systems, such as thieno[2,3-b]thiophenes and indolo[2,3-b]thiophenes, extends the π-conjugated system of the original benzo[b]thiophene core. These larger, rigid, and planar molecules are of significant interest for applications in organic electronics, including as semiconductors in organic field-effect transistors (OFETs).

Synthetic strategies towards these fused systems often rely on annulation reactions where a second heterocyclic ring is constructed onto the existing benzo[b]thiophene frame. This can be achieved through various cyclization reactions, including those starting from appropriately functionalized benzo[b]thiophenes (e.g., carrying amino, halo, or acetylenic groups at the 2- and 3-positions).

A review of the available literature did not identify specific examples where Benzo[b]thiophene, 4-(trifluoromethyl)- was used as a direct precursor for the synthesis of larger, fused polycyclic systems like thieno[2,3-b]thiophenes or indolo[2,3-b]thiophenes. The existing research tends to focus on other substitution patterns to achieve the desired electronic properties for materials science applications. nih.govrsc.org

Functionalization for Specific Research Applications (e.g., Bio-isosteric Replacements)

The functionalization of the benzo[b]thiophene scaffold is a key strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. The introduction of a trifluoromethyl (CF3) group at the 4-position is of particular interest due to the unique properties this substituent imparts. The CF3 group is a well-known bioisostere, a chemical substituent that can replace another group in a molecule without significantly altering the chemical structure but potentially improving its biological or physical properties. wikipedia.org

The trifluoromethyl group is often used as a bioisosteric replacement for a methyl group (-CH3) or a chlorine atom (-Cl). Its strong electron-withdrawing nature, high lipophilicity, and significant metabolic stability make it a valuable tool for drug design. nih.govwikipedia.org

Key applications and rationales in research include:

Modulating Potency and Selectivity: The powerful electron-withdrawing effect of the CF3 group can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.

Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group, which is prone to oxidation by cytochrome P450 enzymes) with a CF3 group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.gov

Enhancing Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This property must be carefully balanced to maintain adequate aqueous solubility.

A prominent example of the CF3 group's utility is its successful replacement of an aliphatic nitro group (NO2) in a series of positive allosteric modulators for the CB1 cannabinoid receptor. nih.gov In that study, the CF3-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro-containing counterparts. nih.gov While this example does not involve a benzo[b]thiophene core, it clearly demonstrates the principles that make a scaffold like Benzo[b]thiophene, 4-(trifluoromethyl)- an attractive starting point for the synthesis of new bioactive molecules.

Property Comparison of Bioisosteric Groups
Group Hydrogen (H)Methyl (CH₃)Trifluoromethyl (CF₃)
van der Waals Radius (Å) 1.202.002.44
Hansch Lipophilicity (π) 0.000.500.88
Electronic Effect NeutralWeakly Electron-DonatingStrongly Electron-Withdrawing
Metabolic Stability VariableSusceptible to OxidationHighly Stable

This table illustrates the distinct physicochemical properties that the trifluoromethyl group offers compared to hydrogen or a methyl group, underpinning its role in functionalizing molecules for specific research applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-substituted benzo[b]thiophene derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted thiophene precursors or functionalization of preformed benzo[b]thiophene cores. For example, palladium-catalyzed cross-coupling reactions can introduce trifluoromethyl groups at the 4-position. Key steps include:

  • Iodocyclization : Used to construct the thiophene ring, followed by trifluoromethylation via Suzuki-Miyaura coupling .
  • Aldehyde Precursors : Condensation of 4-(trifluoromethyl)benzaldehyde with thiophene derivatives under basic conditions, as demonstrated in the synthesis of structurally related compounds .
  • Green Synthesis : A recent patent highlights microwave-assisted, solvent-free methods to improve yield and reduce environmental impact .

Q. How can researchers characterize the structural and electronic properties of 4-(trifluoromethyl)-substituted benzo[b]thiophene?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing, as shown in studies of analogous trifluoromethylated heterocycles .
  • DFT Analysis : Computes electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data by modeling bond critical points (BCPs) and electron density distributions .
  • Spectroscopy : ESI-MS confirms molecular mass, while IR and NMR (¹H/¹³C/¹⁹F) identify functional groups and substituent positions .

Q. What analytical techniques are used to assess the purity and stability of benzo[b]thiophene derivatives?

  • Methodological Answer :

  • HPLC : Quantifies purity and monitors degradation products under varying storage conditions (e.g., pH, temperature) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for derivatives intended for high-temperature applications .
  • Mass Spectrometry : Detects trace impurities and isotopic patterns, especially for fluorine-rich compounds .

Advanced Research Questions

Q. How can a diverse library of methyl sulfone-containing benzo[b]thiophene derivatives be designed for drug discovery?

  • Methodological Answer :

  • Iodocyclization and Palladium Catalysis : Generate structural diversity by varying substituents at the 2- and 3-positions of the thiophene ring. For example:
  • Introduce methyl sulfone groups via oxidation of thioethers.
  • Use Buchwald-Hartwig amination or Sonogashira coupling to append pharmacophores (e.g., aryl, alkyl groups) .
  • Computational Screening : Prioritize derivatives with favorable ADMET profiles using tools like molecular docking and QSAR models .

Q. How do researchers resolve contradictions in reported pharmacological activities of benzo[b]thiophene derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Re-evaluate activity across a broader concentration range to identify non-linear effects .
  • Metabolite Profiling : Use LC-MS/MS to determine if observed discrepancies arise from metabolic activation or degradation .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., kinase inhibitors) .

Q. What role does the trifluoromethyl group play in modulating the reactivity of benzo[b]thiophene derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. This is validated by DFT-calculated partial charges and reaction kinetics .
  • Steric Effects : Substituent bulkiness at the 4-position can hinder π-stacking in crystal structures, as observed in XRD studies of related compounds .

Q. How can green chemistry principles be applied to improve the synthesis of 4-(trifluoromethyl)-benzo[b]thiophene?

  • Methodological Answer :

  • Solvent-Free Reactions : Utilize ball milling or microwave irradiation to reduce waste, as demonstrated in a recent patent .
  • Catalytic Recycling : Employ immobilized palladium catalysts to minimize metal leaching and enable reuse over multiple cycles .

Notes

  • Avoid using commercial databases like ; instead, rely on peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) and authoritative sources (e.g., PubChem) .
  • For advanced studies, combine experimental data with computational models (e.g., DFT, molecular dynamics) to predict reactivity and biological interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.